molecular formula C15H21NO3 B14114678 Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate

Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate

Cat. No.: B14114678
M. Wt: 263.33 g/mol
InChI Key: ZFUXTXYBIQNKKH-UHFFFAOYSA-N
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Description

Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate is an organic compound with a complex structure that includes a benzoate ester and a bis(propan-2-yl)carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate typically involves the esterification of 4-[bis(propan-2-yl)carbamoyl]benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 4-[bis(propan-2-yl)carbamoyl]benzoic acid and methanol.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.

Major Products

    Hydrolysis: Produces 4-[bis(propan-2-yl)carbamoyl]benzoic acid and methanol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into an active form.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate: Similar structure but with a benzofuran moiety.

    Ritonavir: A pharmaceutical compound with a similar carbamoyl group but used as an HIV protease inhibitor.

Uniqueness

Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which gives it distinct chemical and biological properties

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl 4-[di(propan-2-yl)carbamoyl]benzoate

InChI

InChI=1S/C15H21NO3/c1-10(2)16(11(3)4)14(17)12-6-8-13(9-7-12)15(18)19-5/h6-11H,1-5H3

InChI Key

ZFUXTXYBIQNKKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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